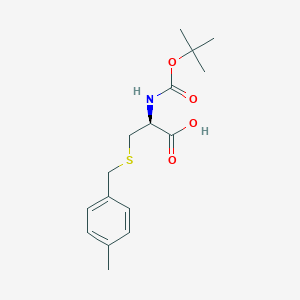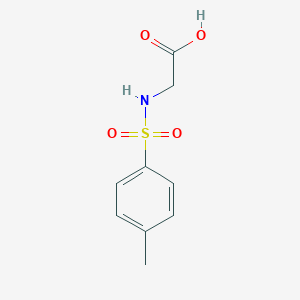
S-(Acetamidomethyl)-L-cysteine
Übersicht
Beschreibung
“S-(Acetamidomethyl)-L-cysteine” is a chemical compound with the molecular formula C6H11NO3S and a molecular weight of 177.22 . It is also known as “S-Acetamidomethyl-deamino-cysteine” and appears as a white powder .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various tools such as ChemSpider and MolView . These tools provide a visual representation of the molecule and allow for an in-depth analysis of its structure.Chemical Reactions Analysis
The S-acetamidomethyl (Acm) protecting group is widely used in the chemical synthesis of peptides that contain one or more disulfide bonds . Treatment of peptides containing the S-Acm protecting group with iodine results in simultaneous removal of the sulfhydryl protecting group and disulfide formation .Physical And Chemical Properties Analysis
“this compound” is a white powder . Its physical and chemical properties can be analyzed using various techniques, as discussed in the literature .Wissenschaftliche Forschungsanwendungen
Conversion to Cystine Peptides : S-(Acetamidomethyl)-L-cysteine can be converted to cystine peptides by reacting with iodine. This method has been applied in synthesizing cyclo-L-cystine, a compound whose structure was confirmed through molecular weight determination, NMR, and mass spectroscopy (Kamber, 1971).
Disulfide Bond Formation : It has been found effective in forming disulfide bonds in peptides. For instance, S-(Acetamidomethyl) cysteine was converted to cystine by deprotecting the group with silver trifluoromethanesulfonate and dimethylsulfoxide/aqueous HCl treatment, which was successfully applied in synthesizing oxytocin and urotensin II (Tamamura et al., 1993).
Synthesis of Peptides : The acetamidomethyl group attached to the thiol function of cysteine has been cleaved effectively by treatment with silver trifluoromethanesulfonate in trifluoroacetic acid, aiding in the synthesis of peptides like oxytocin and chicken calcitonin (Fujii et al., 1989).
Development of New Protecting Groups : Studies have been conducted on developing new protecting groups for cysteine's thiol function, comparing them with this compound. For example, the S-Trimethylacetamidomethyl-L-cysteine (Cys(Tacm)) group was developed and compared for its stability and susceptibility to sulfoxide formation (Kiso et al., 1990).
Alternative Protecting Groups : The instability of the acetamidomethyl group under certain conditions led to the development of alternative protecting groups for cysteine and selenocysteine, such as the p-nitrobenzyl group (Muttenthaler et al., 2010).
Protein Synthesis : S-(Acetamidomethyl) cysteine has been used in the chemical synthesis and semisynthesis of peptides and proteins. A method for rapid and efficient removal of the acetamidomethyl moiety using Pd(II) complexes in aqueous medium has been reported, which facilitated the synthesis of proteins like ubiquitin-like protein UBL-5 (Maity et al., 2016).
Metabolic Engineering for l-Cysteine Production : Corynebacterium glutamicum has been engineered for l-cysteine production, where overexpression of serine acetyltransferase (CysE), O-acetylserine sulfhydrylase (CysK), and the transcriptional regulator CysR led to an enhanced production of l-cysteine (Joo et al., 2017).
Nutritional Implications of L-Cysteine Metabolism : Research has been conducted on the metabolic pathways of L-cysteine catabolism to GSH, H2S, and taurine, highlighting its therapeutic and nutritional implications (Yin et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(acetamidomethylsulfanyl)-2-aminopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S/c1-4(9)8-3-12-2-5(7)6(10)11/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQYGJMNIDGZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19647-70-2 (Parent) | |
| Record name | S-(Acetamidomethyl)-L-cysteine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028798289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70941411 | |
| Record name | S-{[(1-Hydroxyethylidene)amino]methyl}cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28798-28-9, 19647-70-2 | |
| Record name | S-(Acetamidomethyl)-L-cysteine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028798289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-{[(1-Hydroxyethylidene)amino]methyl}cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(acetamidomethyl)-L-cysteine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















